(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-11-8-9-20-16(11)7-5-13(17)12-4-6-14(18-2)15(10-12)19-3/h4-10H,1-3H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKJKDNFDNZMEU-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Chalcones, including this compound, are studied for their potential biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine
Research is ongoing to explore the therapeutic potential of chalcones in treating various diseases, including cancer and inflammatory disorders.
Industry
The compound can be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The biological activity of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is believed to be mediated through its interaction with various molecular targets. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation or cell proliferation. The exact mechanism of action would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the thiophene ring.
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-en-1-one: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
The presence of the 3-methylthiophene ring in (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to other chalcones.
Q & A
Q. What are the standard synthetic routes for (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, and how is its stereochemical purity ensured?
The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 3-methylthiophene-2-carbaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). The reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ketone. Stereochemical purity (E-configuration) is confirmed by NOESY NMR , which detects spatial proximity of substituents, and X-ray crystallography to resolve double-bond geometry. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–3.9 ppm, thiophene protons at δ 6.5–7.2 ppm) and carbon backbone.
- IR Spectroscopy : Identifies carbonyl stretching (~1650–1700 cm⁻¹) and aromatic C–H bending (~700–800 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 316.1104 for C₁₇H₁₈O₃S). Cross-referencing with computational data (DFT) resolves ambiguities in peak assignments .
Q. What solvents and reaction conditions optimize yield in its synthesis?
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol or methanol | Polar protic solvents enhance enolate stability |
| Temperature | 60–80°C | Accelerates dehydration |
| Catalyst | 10–20% NaOH | Higher base concentrations improve enolate formation |
| Reaction Time | 6–12 hours | Prolonged time reduces side products |
| Yield improvements (>75%) are achieved by inert atmospheres (N₂) to prevent oxidation . |
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Discrepancies may arise from solvent effects, tautomerism, or crystallographic packing. Validate via:
- Single-crystal X-ray diffraction : Provides unambiguous bond lengths/angles (e.g., C=O bond ~1.22 Å, C–S bond ~1.70 Å) .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental data. Adjust for solvent dielectric constants in simulations .
Q. What strategies mitigate contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-response assays : Establish IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to differentiate selective toxicity.
- Target validation : Use siRNA knockdown or CRISPR to confirm involvement of suspected targets (e.g., topoisomerase II for anticancer activity).
- Metabolite profiling : Identify hydroxylated or glucuronidated derivatives that may alter activity .
Q. What crystallographic parameters define its molecular geometry, and how do they influence reactivity?
From :
- Space group : P21/n (monoclinic).
- Unit cell dimensions : a = 9.1821 Å, b = 8.3529 Å, c = 20.3443 Å, β = 94.624°.
- Dihedral angles : Thiophene and phenyl rings form a ~45° angle, reducing π-π stacking and enhancing solubility. The planar enone system facilitates Michael addition reactions, while methoxy groups direct electrophilic substitution .
Q. How can computational methods predict its HOMO-LUMO gap and correlate it with experimental redox behavior?
- DFT Calculations : Use Gaussian09 with B3LYP functional to compute frontier orbitals. A smaller HOMO-LUMO gap (~3.5 eV) suggests higher reactivity in electron-transfer reactions.
- Cyclic Voltammetry : Compare computed redox potentials with experimental values (e.g., oxidation peaks at +1.2 V vs. Ag/AgCl). Adjust for solvent/electrolyte effects .
Q. What mechanistic insights explain its regioselectivity in electrophilic substitution reactions?
The 3,4-dimethoxyphenyl group activates the para position via electron donation, while the thiophene ring directs electrophiles to the 5-position. Confirmed by:
- Isotopic labeling : Track substituent incorporation using ¹³C-labeled reagents.
- Kinetic studies : Monitor reaction rates under varying temperatures to identify rate-determining steps .
Tables for Key Data
Q. Table 1: Comparative Crystallographic Data
| Parameter | (2E)-Target Compound | Analog () |
|---|---|---|
| Space group | P21/n | P2₁2₁2₁ |
| C=O bond length (Å) | 1.22 | 1.24 |
| Dihedral angle (°) | 45.2 | 38.7 |
Q. Table 2: Biological Activity Profiling
| Assay Type | IC₅₀ (μM) | Cell Line/Model | Reference |
|---|---|---|---|
| Anticancer (MTT) | 12.3 | MCF-7 (breast) | |
| Antimicrobial (MIC) | 25.0 | S. aureus |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
